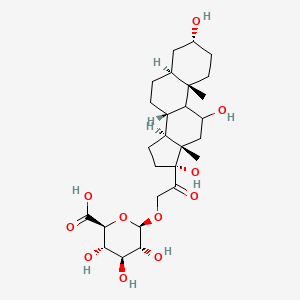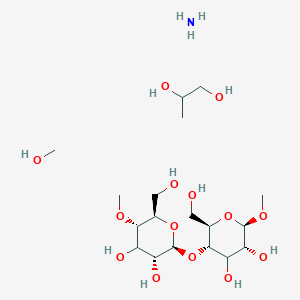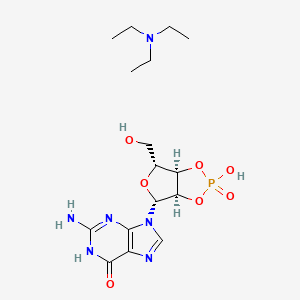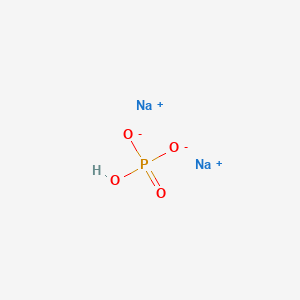
(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid, also known as (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid, is a useful research compound. Its molecular formula is C₂₇H₄₂O₁₁ and its molecular weight is 542.62. The purity is usually 95%.
BenchChem offers high-quality (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Research
Application Summary
The compound is used in the development of mass spectrometry technology for clinical research . It is particularly useful in translational research, which aims to convert basic science discoveries into clinical applications with the ultimate goal of improving human health .
Methods of Application
The compound is analyzed using the Thermo Scientific™ Stellar™ mass spectrometer, which combines speed and sensitivity to advance precision medicine . This instrument is ideal for discovering new biomarkers, and the compound helps connect these discoveries to clinical research, providing verification of all biomarkers that matter, including peptides, metabolites, and lipids .
Results or Outcomes
The Stellar mass spectrometer achieves 10X the quantitative sensitivity while analyzing five times more compounds for proteomics, metabolomics, and lipidomics . Researchers can now achieve quantitative productivity and gain insights on a broader range of compounds which were previously impossible .
Cancer Treatment
Application Summary
The compound is being studied for its potential use in the treatment of renal cell carcinoma (RCC) through the development of allogeneic CAR T (AlloCAR T™) products .
Methods of Application
In the ongoing Phase 1 TRAVERSE study, patients with advanced or metastatic RCC who have progressed on standard therapies that include an immune checkpoint inhibitor and a VEGF-targeting therapy are being treated with ALLO-316, an AlloCAR T investigational product candidate .
Results or Outcomes
Preliminary data from the trial have demonstrated the potential of an AlloCAR T to treat CD70 expressing RCC . Three of 10 patients achieved a partial response, and the disease control rate was 100% in CD70 expressing RCC .
Glycobiology Research
Application Summary
The compound is provided by CD BioGlyco to help customers carry out research on glycobiology .
Methods of Application
The specific methods of application in glycobiology research are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Environmental Remediation
Application Summary
Quantum dots are synthetic nanometer-scale semiconductor crystals that emit light . They are used in applications such as electronics displays and solar cells . Nonmetallic quantum dots exhibit the same effect and have been explored by other researchers as a tool for bioimaging .
Methods of Application
The team designed dots that shined different colors, depending on which contaminants they encountered . That meant they could help identify contaminants — such as lead, cobalt and chromium — in a water sample without leaching any new metals from the dots themselves .
Results or Outcomes
In addition to identifying contaminants, Cdots can help break down pollutants such as pesticides and dyes in water .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5S,8S,10S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWBRGYEFAXTHE-SHHSTTTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746972 |
Source


|
| Record name | (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
CAS RN |
131061-62-6 |
Source


|
| Record name | (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)




![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)